4-Bromo-6-(2-pyridyl)pyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Organic Chemistry
The pyrimidine framework is a cornerstone of organic and medicinal chemistry. researchgate.net Its importance stems from its presence in a multitude of biologically significant molecules and its versatile nature as a building block in organic synthesis. researchgate.nettandfonline.com
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at the first and third positions of the ring. nih.gov This arrangement confers upon them a unique electronic character that influences their chemical reactivity and physical properties. They are considered fundamental systems in heterocyclic chemistry, analogous in some respects to more common aromatic rings like benzene (B151609) and pyridine (B92270). nih.gov Their presence is widespread in nature, most notably as the core of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids (DNA and RNA). researchgate.netnih.gov This biological prevalence has spurred extensive research into their chemical synthesis and functionalization.
The structure of pyrimidine can be compared to that of benzene, a simple six-membered aromatic hydrocarbon, and pyridine, a six-membered aromatic heterocycle with one nitrogen atom. Like benzene, the pyrimidine ring is planar and aromatic, exhibiting enhanced stability due to the delocalization of π-electrons. However, the inclusion of two nitrogen atoms, which are more electronegative than carbon, leads to a distortion of the electron density within the ring. This results in regions of lower electron density (electron deficiency), making the carbon atoms susceptible to nucleophilic attack. This reactivity pattern is a key distinction from the chemistry of benzene, which primarily undergoes electrophilic substitution. The electronic properties of pyrimidine are more closely related to those of pyridine, which also possesses an electron-deficient aromatic system.
Importance of Pyridine-Substituted Pyrimidines
The combination of pyridine and pyrimidine rings within a single molecule, as seen in pyridine-substituted pyrimidines, gives rise to compounds with unique properties and potential applications.
The structural motif of a pyridine ring attached to a pyrimidine core is a valuable component in the design of advanced molecular architectures. These structures can act as ligands for metal complexes, with the nitrogen atoms of both rings coordinating to a central metal ion. This has led to their use in the construction of supramolecular assemblies and coordination polymers. The ability to functionalize both the pyridine and pyrimidine rings further enhances their utility as versatile building blocks in materials science and medicinal chemistry. nih.govacs.org
Properties
IUPAC Name |
4-bromo-6-pyridin-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-9-5-8(12-6-13-9)7-3-1-2-4-11-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNMUCASPQDVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 6 2 Pyridyl Pyrimidine and Its Analogues
Precursors and Starting Materials in Pyrimidine (B1678525) Synthesis
The foundation of pyrimidine synthesis lies in the selection of appropriate precursors and starting materials. Pyrimidine rings are typically constructed through the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea, thiourea, amidine, or guanidine. researchgate.net Common three-carbon precursors include β-dicarbonyl compounds and their synthetic equivalents. researchgate.net For the synthesis of pyridyl-substituted pyrimidines, precursors incorporating the pyridyl moiety are essential.
In the context of 4-bromo-6-(2-pyridyl)pyrimidine, a key precursor is often a compound that already contains the pyridyl group attached to a pyrimidine or a precursor that can be readily cyclized to form the pyrimidine ring. For instance, the synthesis can commence from 2-picolinic acid, which serves as a source for the pyridyl group. researchgate.net Another approach involves the use of pre-functionalized pyrimidines, such as 4,6-dichloropyrimidine (B16783), which can then undergo sequential reactions to introduce the desired substituents.
Direct Synthetic Routes
Direct synthetic routes to this compound and its analogues involve the construction of the core structure through multi-step organic reactions and strategic introduction of the necessary substituents.
Multi-step Organic Reactions Leading to Brominated Pyridylpyrimidines
The synthesis of brominated pyridylpyrimidines often necessitates a sequence of reactions to build the molecule. A common strategy involves the initial synthesis of a pyridylpyrimidine core followed by a bromination step. For example, a multi-step synthesis could start with the formation of a pyridyl-substituted pyrimidinone, which is then converted to the corresponding chloro- and subsequently bromo-derivative.
A documented synthesis of a related compound, 4-bromo-2,6-bis(2-pyridyl)pyridine, illustrates a typical multi-step approach. researchgate.net This process begins with the reaction of 2-acetylpyridine (B122185) with sodium hydride and acetone, followed by treatment with ammonium (B1175870) acetate (B1210297) to form the central pyridine (B92270) ring. researchgate.net The resulting pyridinone is then brominated using a mixture of phosphorus pentabromide and phosphorus oxybromide. researchgate.net Although this example leads to a pyridine and not a pyrimidine, the principles of multi-step synthesis and subsequent halogenation are analogous.
Strategies for Introducing Pyridyl and Bromo Substituents
One common strategy is to first construct the pyrimidine ring with a leaving group, such as a chlorine atom, at the desired position. This chloro-substituted pyrimidine can then undergo a cross-coupling reaction, such as a Suzuki-Miyaura reaction, with a pyridylboronic acid to introduce the pyridyl moiety. mdpi.com Subsequently, the bromo substituent can be introduced at another position through various brominating agents.
Alternatively, a precursor already containing the pyridyl group can be used to construct the pyrimidine ring. For example, a pyridyl-substituted amidine could be reacted with a suitable three-carbon component. The bromination step would then be performed on the resulting pyridylpyrimidine. The choice of strategy often depends on the availability of starting materials and the desired regioselectivity of the substitutions.
Functional Group Interconversion Approaches
Functional group interconversions are powerful tools in the synthesis of this compound, allowing for the transformation of one functional group into another to achieve the target molecule.
Halogen Exchange Reactions
Halogen exchange reactions, also known as the Finkelstein reaction, provide a direct method for introducing a bromo substituent. In this approach, a chloro- or iodo-substituted pyridylpyrimidine can be converted to the corresponding bromo-derivative by treatment with a bromide salt, such as sodium bromide or lithium bromide. The efficiency of this reaction is often driven by the precipitation of the less soluble sodium or lithium chloride/iodide in a suitable solvent like acetone.
While direct literature on the halogen exchange for this compound is specific, the principle is widely applied in heterocyclic chemistry. For instance, lithium-halogen exchange is a well-established method for preparing lithiated pyridines, which can then be quenched with an electrophile to introduce a new substituent. acs.orgarkat-usa.org This highlights the utility of halogen exchange in the functionalization of pyridine and pyrimidine rings.
Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine Rings
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying pyrimidine rings. researchgate.netnih.gov The electron-deficient nature of the pyrimidine ring, due to the two nitrogen atoms, makes it susceptible to attack by nucleophiles, particularly at the 2-, 4-, and 6-positions. stackexchange.comresearchgate.net This reactivity is crucial for the synthesis of substituted pyrimidines.
In the synthesis of this compound, an SNAr reaction can be employed to introduce the pyridyl group. For example, starting with a 4,6-dihalopyrimidine, one halogen can be selectively displaced by a pyridyl nucleophile. This could be achieved by reacting the dihalopyrimidine with 2-lithiopyridine or a 2-pyridyl Grignard reagent. The remaining halogen at the 4-position can then be the desired bromo substituent, or it can be a chloro group that is subsequently converted to a bromo group via halogen exchange.
Conversion of Oxo-substituted Pyrimidines to Bromo Derivatives
A key strategy for the synthesis of bromo-substituted pyrimidines is the transformation of the corresponding oxo-pyrimidines. This conversion is effectively carried out using brominating agents such as phosphorus(V) oxybromide (POBr₃) in conjunction with phosphorus(V) bromide (PBr₅). researchgate.net This method is a variation of the process used to synthesize 4'-chloro-2,2':6',2"-terpyridine, where PCl₅ and POCl₃ are employed for the chlorination of the corresponding pyridone. researchgate.net
The reaction involves the treatment of the pyrimidinone precursor with a mixture of PBr₅ and POBr₃. researchgate.net This process facilitates the replacement of the oxo group with a bromine atom, yielding the desired this compound. This synthetic approach is advantageous as it often proceeds with high efficiency and allows for the introduction of a bromine atom at a specific position on the pyrimidine ring, which can then serve as a handle for further functionalization through cross-coupling reactions.
Catalytic Coupling Strategies
Catalytic coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the synthesis and functionalization of this compound and its analogs. Both palladium and copper-catalyzed methods are widely employed.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, offering a broad range of applications in the construction of complex molecules. nih.govnih.govlibretexts.orglibretexts.org
Suzuki-Miyaura Coupling with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. nih.govlibretexts.org This reaction typically involves the coupling of an organoboron compound (boronic acid or ester) with a halide or triflate. In the context of this compound, the bromine atom serves as an excellent leaving group for this transformation.
The reaction of this compound with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base leads to the formation of the corresponding arylated or heteroarylated pyrimidines. nih.govmdpi.com The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. For instance, the use of Pd(PPh₃)₄ as a catalyst with K₃PO₄ as a base in 1,4-dioxane (B91453) has been shown to be effective for the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various boronic acids. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5 mol %) | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good |
| 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (5 mol%) | Na₂CO₃ (2 equiv.) | Not specified | 3-(p-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-one | Not specified |
Decarboxylative Cross-Coupling Approaches
Decarboxylative cross-coupling has emerged as a powerful strategy for the formation of carbon-carbon bonds, offering an alternative to traditional methods that often require pre-functionalized organometallic reagents. rsc.org This approach involves the coupling of a carboxylic acid with an organic halide, where the carboxylic acid group is removed as carbon dioxide during the reaction. rsc.org
While specific examples for this compound are not detailed in the provided context, the general principle suggests that a suitable carboxylic acid could be coupled with this bromo-pyrimidine in the presence of a palladium catalyst. This method can simplify synthetic routes by utilizing readily available carboxylic acids as coupling partners. nih.gov
C-H Arylation Methodologies for Related Heterocycles
Direct C-H arylation is an increasingly important and atom-economical method for the formation of C-C bonds, as it avoids the need for pre-functionalization of the C-H bond-containing substrate. nih.govbeilstein-journals.orgrsc.org Palladium-catalyzed C-H arylation of pyridines and other nitrogen-containing heterocycles has been extensively studied. nih.govbeilstein-journals.orgnih.gov
The regioselectivity of C-H arylation on pyridine rings can be influenced by electronic effects and the presence of directing groups. nih.gov For instance, in some cases, arylation occurs selectively at the C-4 position of pyridines due to electronic repulsion at the C-2 and C-6 positions. nih.gov The development of palladium-catalyzed intramolecular C-H arylation has also provided a facile route to fused nitrogen-containing heterocycles. beilstein-journals.orgnih.gov These methodologies could potentially be applied to the direct arylation of the pyridine or pyrimidine ring of this compound or its derivatives.
Copper-Catalyzed Methodologies
Copper-catalyzed reactions offer a valuable alternative and are sometimes complementary to palladium-catalyzed methods for cross-coupling. beilstein-journals.org Copper catalysis is particularly useful for the formation of carbon-heteroatom bonds and has also been employed in C-C bond-forming reactions.
In the context of related bromo-heterocycles, copper(I) has been used to catalyze the cycloaddition of 4-bromosydnones with alkynes to produce bromopyrazoles. nih.gov This highlights the potential of copper catalysis in reactions involving bromo-substituted heterocycles. While specific examples for this compound are not provided, the principles of copper-catalyzed cross-coupling suggest that it could be a viable method for its functionalization.
Iron-Catalyzed Dehydrogenative Functionalization
The direct functionalization of C-H bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netrochester.edu Iron, being an earth-abundant and non-toxic metal, has emerged as a promising catalyst for such transformations. researchgate.net While specific examples detailing the iron-catalyzed dehydrogenative functionalization of this compound are not extensively documented, the principles can be extrapolated from studies on related heterocyclic systems.
The general approach involves the activation of a C-H bond, often on a partner molecule, by an iron catalyst, which then couples with the pyrimidine core. For pyridyl-substituted heterocycles, the nitrogen atoms can act as directing groups, facilitating C-H activation at specific positions. However, in the case of this compound, the inherent reactivity of the C-Br bond towards oxidative addition presents a challenge for selective C-H functionalization.
Table 1: Illustrative Examples of Iron-Catalyzed C-H Functionalization of Heterocycles
| Catalyst System | Heterocycle | Coupling Partner | Product | Yield (%) | Reference |
| Fe(OTf)₂/dpe-Phos | N-Aryl-tetrahydroisoquinoline | Phenylacetylene | α-Alkynylated THIQ | 85 | rsc.org |
| Fe(acac)₃/dppf | Indole | Aryl Grignard | 2-Arylindole | 92 | mdpi.com |
| FeCl₂/bpy | Pyridine | Alkyl Grignard | 2-Alkylpyridine | 78 | researchgate.net |
The mechanism of these reactions is often complex and can vary depending on the specific catalyst system and substrates employed. Generally, it may involve the formation of a high-valent iron-oxo or iron-nitrene species that abstracts a hydrogen atom, or direct C-H activation via concerted metalation-deprotonation. researchgate.netrochester.edu The development of iron catalysts that can selectively activate C-H bonds in the presence of a reactive C-Br bond on the pyrimidine ring remains an area of active research.
Cycloaddition Reactions and Annulation Pathways
Cycloaddition and annulation reactions are powerful tools for the construction of fused-ring systems, enabling the rapid assembly of complex molecular architectures from relatively simple precursors. acsgcipr.orgwikipedia.org For this compound, these reactions could provide access to novel tricyclic and tetracyclic scaffolds with potential applications in drug discovery and materials science.
Inverse-electron-demand Diels-Alder (IEDDA) reactions are particularly relevant for electron-deficient pyrimidines. acsgcipr.org In this type of reaction, the electron-poor pyrimidine acts as the diene component, reacting with an electron-rich dienophile. The initial cycloadduct can then undergo a retro-Diels-Alder reaction, often with the extrusion of a small molecule like HCN or N₂, to afford a new aromatic ring fused to the pyrimidine.
Annulation reactions, such as the Robinson annulation, involve a sequence of reactions that build a new ring onto an existing one. wikipedia.orgyoutube.com While classic Robinson annulation involves ketone substrates, analogous strategies could be envisioned for activated pyrimidine systems. For instance, a Michael addition to an activated position on the pyrimidine ring followed by an intramolecular aldol-type condensation could lead to the formation of a new six-membered ring.
Table 2: Representative Cycloaddition and Annulation Reactions for Pyridine and Pyrimidine Derivatives
| Reaction Type | Substrate | Reagent | Product | Conditions | Reference |
| IEDDA | 1,2,4-Triazine | Norbornadiene | Pyridine derivative | Heat | youtube.com |
| [3+2] Cycloaddition | Pyridinium (B92312) Ylide | DMAD | Indolizine (B1195054) derivative | Base, RT | rsc.org |
| Intramolecular Cycloaddition | Dihydroxypyrimidine | Alkene chain | Annelated Pyridine | Heat | rsc.org |
| [4+3] Annulation | Benzofuran-derived azadiene | α-bromohydroxamate | Fused 1,4-diazepinone | Cs₂CO₃ | rsc.org |
This table provides examples of cycloaddition and annulation reactions on related nitrogen-containing heterocycles to showcase the synthetic possibilities, as direct applications to this compound are not specified in the provided search results.
The regioselectivity and stereoselectivity of these reactions are often governed by the electronic and steric properties of both the pyrimidine substrate and the reacting partner. The presence of the bromo and pyridyl substituents on the pyrimidine ring would be expected to exert a significant influence on the outcome of such reactions. The development of catalytic and enantioselective versions of these cycloaddition and annulation reactions is a key objective for expanding their synthetic utility. nih.gov
Reactivity and Mechanistic Investigations of 4 Bromo 6 2 Pyridyl Pyrimidine
Nucleophilic Substitution Reactions at Bromine
The bromine atom at the C4 position of the pyrimidine (B1678525) ring is susceptible to nucleophilic substitution, a common reaction for halo-pyrimidines. baranlab.orgyoutube.com The electron-withdrawing nature of the pyrimidine nitrogens and the pyridyl group facilitates this process.
Mechanistic Pathways (e.g., SNAr, ANRORC)
Nucleophilic substitution on the 4-bromo-6-(2-pyridyl)pyrimidine scaffold can proceed through different mechanistic pathways, most notably the SNAr (Substitution Nucleophilic Aromatic) and ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanisms.
The SNAr mechanism is a stepwise process involving the addition of a nucleophile to the pyrimidine ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the bromide leaving group. youtube.comstackexchange.com The stability of this intermediate is crucial and is enhanced by the presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring. stackexchange.com Attack is favored at the 2- and 4-positions of the pyrimidine ring due to the effective stabilization of the negative charge in the intermediate by the adjacent nitrogen atoms. stackexchange.com
The ANRORC mechanism represents an alternative pathway, particularly with strong nucleophiles like metal amides in liquid ammonia. wikipedia.orgnih.gov This mechanism involves the initial addition of the nucleophile, but instead of direct expulsion of the leaving group, the pyrimidine ring opens. This is followed by a ring-closure step to form the final product. wikipedia.orgrsc.org Isotopic labeling studies have been instrumental in distinguishing the ANRORC mechanism from a direct SNAr pathway. wikipedia.org For instance, in related pyrimidine systems, the loss of an isotopic label from the ring provides strong evidence for a ring-opening and closing sequence. wikipedia.org
Influence of Pyridyl Group on Reaction Regioselectivity
The 2-pyridyl substituent at the C6 position exerts a significant electronic influence on the regioselectivity of nucleophilic substitution reactions. This influence is a combination of inductive and mesomeric effects. The pyridyl group, being an electron-withdrawing group, further activates the pyrimidine ring towards nucleophilic attack.
In dihalopyrimidines, the regioselectivity of SNAr reactions is highly sensitive to the nature and position of substituents on the ring. wuxiapptec.com For instance, the presence of an electron-donating group at the C6 position of a 2,4-dichloropyrimidine (B19661) can direct nucleophilic attack to the C2 position, contrary to the usual preference for the C4 position. wuxiapptec.com In the case of this compound, the electron-withdrawing pyridyl group is expected to influence the electron density distribution in the pyrimidine ring, thereby affecting the relative reactivity of the C4 position.
Reactions at Pyrimidine Nitrogen Atoms
The nitrogen atoms of the pyrimidine ring are basic and can participate in reactions with electrophiles.
Quaternization Reactions and N-Ylide Formation
The pyrimidine nitrogen atoms can be alkylated by reaction with alkyl halides to form quaternary ammonium (B1175870) salts, a process known as quaternization. mdpi.com This reaction introduces a positive charge on the nitrogen atom, significantly altering the electronic properties of the ring and enhancing its susceptibility to nucleophilic attack. wur.nl
The resulting pyridinium (B92312) or pyrimidinium salts can be deprotonated by a base to form N-ylides. libretexts.org An ylide is a neutral molecule with positive and negative charges on adjacent atoms. libretexts.org The formation and stability of these ylides are often enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge. mdpi.com
Cycloaddition Reactions of N-Ylides
Pyridinium and related N-ylides are versatile 1,3-dipoles and readily participate in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. clockss.orgnih.govnih.gov These [3+2] cycloaddition reactions are a powerful tool for the construction of fused heterocyclic systems. nih.govnih.gov The reaction of an N-ylide with a dipolarophile leads to the formation of a five-membered ring fused to the original heterocyclic core. mdpi.comclockss.org For example, the reaction of pyridinium ylides with alkynes is a common method for the synthesis of indolizine (B1195054) derivatives. mdpi.com The regioselectivity and stereochemistry of these cycloaddition reactions are influenced by electronic and steric factors of both the ylide and the dipolarophile. nih.gov
Reactivity of the Pyridyl Moiety
The pyridyl group attached to the pyrimidine ring also exhibits its own characteristic reactivity. The nitrogen atom of the pyridine (B92270) ring can act as a nucleophile or a base. It can be protonated or alkylated. The pyridine ring itself can undergo nucleophilic aromatic substitution, although it is generally less reactive than the pyrimidine ring in this regard. youtube.com However, the reactivity of the pyridyl moiety can be modulated by the electronic influence of the attached pyrimidine ring. In some instances, the pyridyl group can act as a directing group in metal-catalyzed reactions, facilitating functionalization at specific positions. acs.org For example, pyridyl groups can serve as directing groups in palladium-catalyzed C-H activation reactions.
Electrophilic Aromatic Substitution (Theoretical Considerations)
The pyrimidine ring is known to be π-deficient, which generally makes electrophilic aromatic substitution reactions challenging. researchgate.net Such reactions are typically difficult and often require the presence of two or three activating groups to proceed successfully. researchgate.net The introduction of an electrophile at the C-5 position of a pyrimidine is particularly uncommon. researchgate.net
In the case of this compound, the pyrimidine ring's electron-deficient nature is further compounded by the electron-withdrawing inductive effect of the bromine atom and the nitrogen atoms within the ring. Theoretical analysis suggests that for an electrophilic aromatic substitution to occur on an aromatic ring, the highest occupied molecular orbital (HOMO) should be a π orbital. researchgate.net However, in many azines like pyrimidine, the HOMO is not a π orbital, which explains their low reactivity towards electrophiles. researchgate.net
Coordination Behavior of the Pyridyl Nitrogen
The pyridyl nitrogen atom in this compound introduces a site for coordination with metal ions. Pyridyl-containing ligands are well-known for their ability to form stable complexes with a variety of transition metals. For instance, benzimidazole (B57391) ligands, which share structural similarities with pyridyl moieties in their nitrogen-donating capability, readily coordinate with transition metal ions, exhibiting diverse coordination modes. acs.org
The coordination of 2-pyridyl-1H-benzimidazoles with copper(II) and silver(I) has been shown to result in promising antibacterial activity. acs.org This suggests that the pyridyl nitrogen in this compound can act as a Lewis base, donating its lone pair of electrons to a metal center. The resulting metal complexes could exhibit interesting catalytic or biological properties. The formation of such complexes would depend on the steric and electronic environment around the nitrogen atom. The proximity of the pyrimidine ring and the bromine atom could influence the stability and geometry of the resulting coordination compounds.
Transformations Involving the Bromine Atom
The bromine atom at the 4-position of the pyrimidine ring is a key functional handle for a variety of chemical transformations. Its presence allows for the introduction of diverse substituents through cross-coupling reactions and facilitates the construction of more complex molecular architectures, including fused heterocyclic systems.
Cross-Coupling Efficiency with Various Reagents
The carbon-bromine bond in this compound is susceptible to cleavage and subsequent bond formation with various reagents, particularly through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura coupling is a widely used method for the arylation of halogenated pyrimidines. researchgate.netmdpi.com For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated with several aryl/heteroaryl boronic acids using a Pd(0) catalyst. researchgate.netmdpi.com Good yields were obtained, particularly with electron-rich boronic acids, when using Pd(PPh₃)₄ as the catalyst along with K₃PO₄ as the base in 1,4-dioxane (B91453). researchgate.netmdpi.com This suggests that this compound would also be a viable substrate for Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups at the 4-position. The efficiency of the coupling would likely be influenced by the nature of the boronic acid and the reaction conditions.
Sonogashira coupling provides a route to alkynyl-substituted pyrimidines. The coupling of 4-bromo-substituted 6H-1,2-oxazines with terminal alkynes has been demonstrated to proceed efficiently in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov This methodology can be extrapolated to this compound to introduce alkynyl moieties, which are valuable precursors for further synthetic manipulations.
The following table summarizes the types of cross-coupling reactions and the reagents that could be effectively used with this compound based on analogous systems.
| Cross-Coupling Reaction | Reagent Type | Catalyst System (Example) | Expected Product |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄ / K₃PO₄ | 4-Aryl/Heteroaryl-6-(2-pyridyl)pyrimidine |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-Alkynyl-6-(2-pyridyl)pyrimidine |
Formation of Fused Heterocyclic Systems
The pyrimidine core of this compound serves as a scaffold for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. journalijar.comnih.gov One common strategy involves the transformation of a substituent on the pyrimidine ring into a group that can participate in an intramolecular cyclization reaction.
For instance, pyrimidine-4-carbaldehydes, which could potentially be synthesized from this compound via a suitable formylation reaction, are versatile intermediates for generating fused systems like furo[3,2-d]pyrimidines. thieme-connect.de The formyl group can be transformed into various functionalities that can then undergo cyclization. thieme-connect.de
Another approach involves the introduction of a nucleophilic group, such as an amino group, which can then react with a suitable reagent to form a new fused ring. The synthesis of pyrazolo[3,4-d]pyrimidines and other fused heterocycles often starts from appropriately substituted pyrimidines. journalijar.com For example, an aminopyrazole can be condensed with malonate derivatives to construct a new pyrimidine ring fused to the pyrazole. nih.gov By analogy, if the bromine atom of this compound were to be substituted by an amino-containing moiety, subsequent cyclization reactions could lead to the formation of novel fused heterocyclic structures. The versatility of the pyrimidine scaffold allows for the construction of various 6,5- and 6,6-membered fused heterocyclic compounds. nih.gov
Derivatives and Analogues of 4 Bromo 6 2 Pyridyl Pyrimidine
Structural Isomers and Positional Variants of (Pyridyl)pyrimidine
The fusion of a pyridine (B92270) and a pyrimidine (B1678525) ring results in four possible isomeric structures of pyridopyrimidines. nih.gov These are ortho-fused bicyclic heterocyclic structures, with one example being the pyrido[2,3-d]pyrimidine (B1209978) system. nih.gov The parent (pyridyl)pyrimidine scaffold, which is not fused but consists of a pyridine ring linked to a pyrimidine ring, also presents multiple isomeric possibilities based on the point of connection between the two rings and the positions of substituents.
For 4-Bromo-6-(2-pyridyl)pyrimidine, the core is a pyrimidine ring substituted with a bromine atom and a 2-pyridyl group. Positional variants would involve changes in the substitution pattern on the pyrimidine ring. For instance, the bromine atom could be at the 2- or 5-position, and the pyridyl group could be attached via its 3- or 4-position. Each positional isomer will exhibit distinct chemical and physical properties due to the altered electronic distribution within the molecule.
Calculations on pyridine dimers show that the relative orientation of the rings (e.g., π-π stacking) influences their stability, which can be extrapolated to understand the conformational preferences in linked systems like (pyridyl)pyrimidine. researchgate.net
Substituted Bromopyrimidines and Bromopyridines
Substituents play a critical role in modulating the properties of bromopyrimidines and bromopyridines, which are key precursors for more complex molecules.
The synthesis of substituted pyrimidines can be achieved through various condensation reactions. nih.govyoutube.com For example, condensing guanidinyl derivatives with chalcones can produce a series of substituted pyrimidine derivatives. nih.gov Another common method involves the construction of the pyrimidine ring from acyclic precursors. umich.eduwikipedia.org Chlorinated pyrimidines, often synthesized from pyrimidones using reagents like phosphorus oxychloride, are versatile intermediates for introducing other functional groups via nucleophilic substitution. bhu.ac.in
Substituted bromopyridines are also valuable synthetic intermediates. rsc.org Their reactivity is influenced by the position of the bromine atom and the nature of other substituents on the ring. For instance, 2,6-dibromopyridine (B144722) can undergo selective copper-catalyzed C-N bond formation with amines to yield 6-substituted 2-bromopyridine (B144113) compounds. researchgate.net The reactivity of bromopyridines can be unconventional; for example, 3-bromopyridines can isomerize to 4-bromopyridines via a pyridyne intermediate under basic conditions, enabling selective 4-substitution. nih.govresearchgate.net The presence of multiple substituents can lead to complex reactivity, as seen in the reaction of highly-substituted 2-bromo-3,4,6-triphenylpyridine with lithium, which proceeds slowly. acs.org
The table below summarizes different synthetic approaches for substituted pyridines.
Table 1: Synthetic Routes to Substituted Pyridines| Method | Description | Starting Materials | Key Features |
|---|---|---|---|
| Cascade Reaction | A Cu-catalyzed cross-coupling followed by electrocyclization and oxidation. nih.govorganic-chemistry.org | Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates | Modular, good functional group tolerance, neutral conditions. nih.govorganic-chemistry.org |
| [3+3] Condensations | Condensation of enamines and enones. illinois.edu | Enamines, enones (or equivalents) | Access to tetrasubstituted pyridines, a workhorse reaction in pyridine synthesis. illinois.edu |
| From Bromopyridines | Selective substitution or isomerization/substitution reactions. researchgate.netnih.gov | Dibromopyridines, bromopyridines | Allows for the synthesis of unsymmetrically substituted pyridines. researchgate.net |
Substituents have a profound impact on the electronic structure of pyrimidine and pyridine rings. ijcrt.org Electron-donating groups (EDGs) like amino (-NH2) or methoxy (B1213986) (-OCH3) groups increase the electron density of the aromatic system. ijcrt.orgrsc.org This increased electron density raises the energy of the highest occupied molecular orbital (HOMO) and often leads to a bathochromic (red) shift in the absorption spectra. ijcrt.org Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or trifluoromethyl (-CF3) decrease the electron density, lowering the energy of both the HOMO and the lowest unoccupied molecular orbital (LUMO). ijcrt.orgmdpi.comrsc.org
The position of the substituent is also crucial. For pyrimidines, electrophilic substitution is difficult but is directed to the 5-position if activating groups are present. wikipedia.orgbhu.ac.in Nucleophilic substitution readily occurs at the 2-, 4-, and 6-positions. bhu.ac.in In a study on benzothiazole (B30560) derivatives, substituting an electron-withdrawing -NO2 group was found to significantly lower both HOMO and LUMO energy levels, thereby reducing the energy gap and influencing optoelectronic properties. mdpi.com Similarly, for thiophene-phenylene co-oligomers, symmetric terminal substitution with various EDGs and EWGs was shown to tune the HOMO and LUMO energies over a range of approximately 0.7 eV. rsc.org The electronic properties of pyrimidines are sensitive to their environment, including solvent polarity and pH, which can cause significant spectral shifts. ijcrt.org
The table below illustrates the effect of different types of substituents on the electronic properties of aromatic rings.
Table 2: Influence of Substituents on Electronic Properties| Substituent Type | Example Groups | Effect on Electron Density | Impact on HOMO/LUMO Levels | Consequence for Reactivity/Spectra |
|---|---|---|---|---|
| Electron-Donating (EDG) | -NH₂, -OH, -OCH₃, -CH₃ | Increases | Raises HOMO energy | Activates ring towards electrophilic attack; causes red-shift in spectra. ijcrt.orgrsc.org |
| Electron-Withdrawing (EWG) | -NO₂, -CN, -CF₃, -Br | Decreases | Lowers HOMO and LUMO energy | Deactivates ring towards electrophilic attack; facilitates nucleophilic substitution. ijcrt.orgmdpi.comrsc.org |
Fused Pyrimidine Systems (e.g., Pyrido[d]pyrimidines)
Fusing a pyrimidine ring with other heterocyclic or carbocyclic rings creates extended π-systems with unique properties. Pyrido[d]pyrimidines, where a pyridine ring is fused to a pyrimidine ring, are a prominent example. nih.gov
The synthesis of fused pyrimidine systems like pyrido[d]pyrimidines often starts from appropriately substituted pyrimidine or pyridine precursors. nih.gov One common strategy involves building the pyridine ring onto a pre-formed pyrimidine. For example, starting from a 5-bromo-2,4-dichloropyrimidine, a series of reactions including nucleophilic substitution and palladium-catalyzed intramolecular cyclization can yield the pyrido[2,3-d]pyrimidine core. nih.gov Another approach involves the cyclization of an o-aminonicotinonitrile derivative, which itself can be synthesized, to form the pyrido[2,3-d]pyrimidine skeleton. rsc.orgrsc.org
Multicomponent reactions (MCRs) are also powerful tools for constructing fused pyrimidines, offering efficiency by combining several steps into a single operation. rsc.orgnih.gov These methods can rapidly generate molecular complexity from simple starting materials. For instance, pyrimido[4,5-d]pyrimidines have been synthesized via one-pot MCRs of aldehydes, barbituric acids, and 2-aminopyrimidine. rsc.org Ultrasound irradiation has been shown to accelerate the synthesis of fused pyrimidines, leading to shorter reaction times and higher yields compared to conventional methods. nih.gov
The reactivity of fused pyrimidine systems is dictated by the electronic nature of the extended π-system and the substituents present. The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, implying that its reactivity allows for interactions with various biological receptors. nih.gov The presence of multiple nitrogen atoms makes the ring system generally electron-deficient, influencing its susceptibility to nucleophilic and electrophilic attack.
Functionalization of the pyrido[2,3-d]pyrimidine core can be achieved by targeting different positions. For example, in the synthesis of pyrido[2,3-d]pyrimidine-2,4-dione derivatives, structural modifications were made at three different regions of the molecule to explore structure-activity relationships. nih.gov The reactivity can also be tuned by the substituents. For instance, a 4-chloro substituted pyrido[2,3-d]pyrimidin-7(8H)-one can be synthesized from a chloro-substituted pyrimidine aldehyde, and this chloro group can potentially be displaced by various nucleophiles for further derivatization. nih.gov The extended conjugation in these fused systems also affects their photophysical properties, making them interesting for materials science applications. researchgate.net
Information Deficit for this compound Coordination Chemistry
A comprehensive search for scientific literature and data concerning the coordination chemistry of the specific chemical compound This compound has yielded insufficient information to construct a detailed and accurate scientific article as requested. While searches were conducted for its ligand properties, formation of metal complexes, and electronic and structural characteristics, no dedicated studies or significant data sets for this particular molecule were found in the public domain.
The performed searches for the synthesis, coordination modes, and metal complexes of "this compound" did not return specific experimental or theoretical studies. The search results did identify literature on related but structurally distinct compounds, such as other substituted pyrimidines and pyridines. For instance, information is available for the coordination chemistry of ligands like 2,2'-bipyrimidine (B1330215) and various pyridyl-pyrimidine derivatives. These studies describe general principles of how such ligands can coordinate to metal ions, for example, through their nitrogen atoms in a bidentate or tridentate fashion, leading to various complex geometries like tetrahedral, square planar, or octahedral. wikipedia.orgrsc.org
However, the precise influence of the bromo-substituent at the 4-position of the pyrimidine ring in conjunction with the 6-(2-pyridyl) group on the ligand's electronic properties, steric hindrance, and subsequent coordination behavior with different transition metals remains uncharacterized in the available scientific literature. Specific details regarding the synthesis of its metal complexes, their stoichiometry, and the fine-tuned electronic and structural aspects of the resulting metal-ligand interactions are not documented.
Due to the strict requirement to focus solely on This compound and the absence of specific data for this compound, it is not possible to generate a scientifically rigorous article that adheres to the requested detailed outline without resorting to speculation based on related but different molecules. Such an approach would not meet the standards of scientific accuracy.
Therefore, the requested article on the coordination chemistry of This compound cannot be generated at this time due to a lack of available scientific information. Further experimental research on this specific compound is required for a detailed discussion of its coordination chemistry.
Coordination Chemistry of 4 Bromo 6 2 Pyridyl Pyrimidine
Electronic and Structural Aspects of Metal-Ligand Interactions
Influence on Metal Center Reactivity
The coordination of 4-bromo-6-(2-pyridyl)pyrimidine to a metal center is anticipated to occur in a bidentate fashion through the nitrogen atoms of the pyridine (B92270) and one of the pyrimidine (B1678525) rings, similar to the well-studied ligand 2,2'-bipyrimidine (B1330215) (bpy). nih.gov The presence of the bromine atom and the pyrimidine ring's electronic nature are expected to significantly modulate the properties and reactivity of the resulting metal complex.
The reduced electron density on the metal center can have several consequences for its reactivity. For instance, in catalytic applications, a more electron-deficient metal center can exhibit enhanced Lewis acidity, potentially increasing its activity in certain catalytic cycles. Conversely, for reactions that require an electron-rich metal center, such as oxidative addition, the presence of the this compound ligand might be detrimental.
In the context of redox chemistry, the electron-withdrawing nature of the ligand is expected to make the metal center more difficult to oxidize. This would result in a higher oxidation potential for the M(II)/M(III) couple, for example, when compared to analogous complexes with less electron-withdrawing ligands. This principle is well-documented in the coordination chemistry of substituted bipyridine complexes. wikipedia.org
Furthermore, the bromine substituent itself can be a site of reactivity. Under certain conditions, particularly in the presence of a suitable catalyst, the C-Br bond could undergo reactions such as cross-coupling, allowing for the post-synthetic modification of the coordinated ligand. acs.org This offers a pathway to more complex structures and materials.
Table 1: Expected Influence of Ligand Substituents on Metal Complex Properties (based on analogous compounds)
| Substituent Effect | Impact on Ligand | Consequence for Metal Center | Potential Effect on Reactivity |
| Electron-withdrawing (e.g., -Br) | Decreased basicity of N donors | Weaker M-N bond, increased Lewis acidity | May enhance catalytic activity in some reactions, hinders oxidative addition |
| Electron-donating (e.g., -CH3) | Increased basicity of N donors | Stronger M-N bond, decreased Lewis acidity | May favor reactions requiring electron-rich metal centers |
| Steric hindrance (e.g., bulky groups) | Can distort coordination geometry | May create vacant coordination sites | Can influence substrate selectivity in catalysis |
Supramolecular Assembly through Coordination
The bifunctional nature of this compound, combining a chelating unit with a halogen atom, makes it a promising candidate for the construction of supramolecular assemblies. The primary interaction driving the assembly is the coordination of the pyridyl and pyrimidine nitrogen atoms to a metal ion, forming either discrete multinuclear complexes or extended coordination polymers. The structure of these assemblies is highly dependent on the coordination geometry of the metal ion and the stoichiometry of the reaction.
For instance, with metal ions that favor octahedral coordination, such as Fe(II) or Co(II), the formation of 1D coordination polymers with the formula [M(this compound)X2]n (where X is a halide or other monodentate ligand) can be anticipated. In such structures, the pyridyl-pyrimidine ligand would bridge two metal centers. nih.gov
Beyond the primary coordination bonds, the bromine atom introduces the possibility of secondary interactions, specifically halogen bonding. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the solid state, the bromine atom of a coordinated this compound ligand could interact with a Lewis basic site on an adjacent molecule, such as a counter-ion or another ligand. This can lead to the formation of higher-dimensional structures, for example, linking 1D coordination chains into 2D sheets or 3D networks.
The interplay between coordination bonds and halogen bonds provides a powerful tool for crystal engineering, allowing for the rational design of supramolecular architectures. The directionality and strength of the halogen bond can be tuned by changing the metal center and other ligands in the coordination sphere, which in turn influences the electronic properties of the bromo-substituent.
Table 2: Examples of Supramolecular Assemblies with Related Ligands
| Ligand | Metal Ion | Resulting Structure | Key Interactions | Reference |
| 2,2'-Bipyrimidine (bpym) | Fe(II), Co(II) | 1D coordination polymers | Coordination bonds | nih.gov |
| 4,4'-Bipyridine | Various | 1D, 2D, and 3D coordination polymers | Coordination bonds | nih.gov |
| Bromo-substituted phenylbenzothiazole | Iridium(III) | Discrete mononuclear complexes | Coordination bonds, potential for intermolecular Br···π interactions | nih.gov |
| 4'-(4'''-pyridyl)-2,2':6',2''-terpyridine | Iron(II) | Discrete mononuclear complexes | Coordination bonds, non-coordinated pyridyl group available for further interactions | rsc.org |
Catalytic Applications of 4 Bromo 6 2 Pyridyl Pyrimidine Based Systems
Metal-Organic Frameworks (MOFs) Catalysis
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The modular nature of MOFs allows for the tuning of their pore size, shape, and chemical environment, making them highly versatile materials for applications in gas storage, separation, and catalysis. rsc.org The incorporation of ligands with specific functionalities can impart catalytic activity to the MOF structure.
While there are no direct reports on the use of 4-Bromo-6-(2-pyridyl)pyrimidine as a linker in MOF synthesis, the structural motifs present in this molecule are highly relevant to MOF chemistry. The pyridyl and pyrimidine (B1678525) nitrogen atoms can coordinate to metal centers, forming the nodes of the framework. For instance, the related ligand 4'-pyridyl-2,2':6',2''-terpyridine has been successfully employed to construct an ionic iron-based MOF. rsc.orgnih.gov This MOF demonstrates catalytic activity in the hydroboration of alkynes, showcasing the potential of pyridyl-based ligands in facilitating catalytic transformations within a porous framework. rsc.orgnih.gov
The bromo-substituent on the pyrimidine ring of this compound could serve as a site for post-synthetic modification. This would allow for the introduction of additional catalytic functionalities into the MOF structure after its initial synthesis. The bromine atom could also influence the electronic properties of the framework, potentially modulating its catalytic activity.
Catalytic Activity of Coordination Complexes
The bidentate nature of the this compound ligand makes it an excellent candidate for the formation of stable coordination complexes with various transition metals. These complexes can exhibit significant catalytic activity in a range of organic transformations.
Palladium-catalyzed C-H arylation is a powerful tool for the formation of carbon-carbon bonds, with wide applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govrsc.orgbeilstein-journals.org The ligand coordinated to the palladium center plays a crucial role in the efficiency and selectivity of these reactions. nih.govbeilstein-journals.org
Although specific studies on this compound in this context are not available, research on related pyrimidine and pyridine-containing ligands provides valuable insights. For example, palladium complexes of various substituted pyrimidines have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions. mdpi.com Furthermore, a palladium-catalyzed, ruthenium-photoredox-mediated C-H arylation has been successfully applied to (6-phenylpyridin-2-yl)pyrimidines. nih.gov This highlights the potential of the pyridylpyrimidine scaffold to support palladium-catalyzed C-H functionalization reactions. The electronic properties of the ligand, influenced by the bromine substituent, could significantly impact the catalytic cycle.
A proposed general mechanism for palladium-catalyzed C-H arylation involving a pyridylpyrimidine-type ligand would likely proceed through a concerted metalation-deprotonation pathway, where the pyridyl and pyrimidine nitrogens coordinate to the palladium center, directing the C-H activation step.
| Catalyst/Ligand System | Reaction Type | Substrate | Product Yield | Reference |
| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) and arylboronic acids | Good to excellent yields | mdpi.com |
| Pd(OAc)₂/Ru(bpy)₃(PF₆)₂ | Photoredox C-H Arylation | 4-(6-phenylpyridin-2-yl)pyrimidine | Moderate to good yields | nih.gov |
| Pd(OAc)₂/PPh₃ | Intramolecular C-H Arylation | N-(2-bromophenyl)-2-pyridinecarboxamide | 94% | nih.govbeilstein-journals.org |
This table presents data for related compounds to illustrate the potential of the this compound system.
Artificial metalloenzymes, created by incorporating a synthetic metal cofactor into a protein scaffold, are a burgeoning field of catalysis. These hybrid catalysts aim to combine the high selectivity and efficiency of enzymes with the broad reaction scope of transition metal catalysts. While there is no direct evidence of this compound being used in the creation of artificial metalloenzymes, the fundamental principles of their design suggest its potential utility. The pyridylpyrimidine moiety could serve as a robust chelating unit for a catalytically active metal ion, which could then be incorporated into a protein environment. The bromo-substituent could be used as a handle for covalent attachment to the protein scaffold.
Mechanistic Aspects of Catalytic Cycles
Understanding the mechanistic details of a catalytic cycle is paramount for the rational design of more efficient catalysts. For catalytic systems based on this compound, key mechanistic questions would revolve around the identification of the active catalytic species and the influence of the ligand's structure on catalytic performance.
In a typical palladium-catalyzed cross-coupling reaction, the active catalytic species is often a low-valent palladium(0) complex. For a reaction utilizing a this compound ligand, the catalytically active species would likely be a Pd(0) complex coordinated to one or two molecules of the ligand. Identifying the exact nature of this species, including its coordination number and geometry, would be crucial for understanding the catalytic mechanism. Techniques such as in-situ spectroscopy (e.g., NMR, IR) and kinetic studies would be invaluable in this endeavor. A proposed mechanistic pathway for a photoredox C-H arylation involving a related pyridylpyrimidine substrate suggests the involvement of a Ru-photocatalyst and a Pd-catalyst, with the reaction being suppressed in the presence of a radical scavenger like DPPH. nih.gov
The electronic and steric properties of the this compound ligand are expected to have a profound impact on its catalytic performance. The electron-withdrawing nature of the bromine atom and the pyrimidine ring can influence the electron density at the metal center, which in turn affects the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
The bite angle of the bidentate ligand, determined by the geometry of the pyridyl and pyrimidine rings, is another critical factor. This angle can influence the stability of the metal complex and the accessibility of the catalytic site. In related systems, it has been shown that the nature of the substituents on the pyrimidine ring can affect the yield and rate of catalytic reactions. For instance, in Suzuki-Miyaura couplings of 5-(4-bromophenyl)-4,6-dichloropyrimidine, electron-rich boronic acids generally lead to better yields, suggesting that the electronic interplay between the substrates and the pyrimidine-based ligand system is a key determinant of reactivity. mdpi.com
Material Science Applications of 4 Bromo 6 2 Pyridyl Pyrimidine
Precursor for Functional Materials Synthesis
The strategic placement of the bromine atom and the pyridyl group on the pyrimidine (B1678525) core makes 4-Bromo-6-(2-pyridyl)pyrimidine a highly valuable precursor in organic synthesis. The bromine atom serves as a reactive site, readily participating in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. This reactivity allows for the facile introduction of a wide array of functional groups, enabling the construction of complex molecular structures with desired properties.
The pyridyl group, on the other hand, acts as a versatile coordinating ligand for a variety of metal ions. This coordination ability is crucial for the assembly of metal-containing polymers, metal-organic frameworks (MOFs), and other coordination complexes. The resulting materials often exhibit interesting photophysical, magnetic, and catalytic properties, stemming from the interplay between the organic ligand and the metal center.
The synthesis of multidentate polypyridine ligands is a key area where this compound and its derivatives are employed. These ligands are essential for creating complex metal assemblies with potential applications in dye-sensitized solar cells and other energy conversion technologies. For instance, an efficient synthesis of ligands like 3,5-bis(2,2′-bipyridin-4-ylethynyl)benzoic acid has been developed, which can be used to produce ruthenium dyes. researchgate.net
Electroluminescent Materials
The development of efficient and stable electroluminescent materials is a cornerstone of modern display and lighting technologies. This compound serves as a valuable scaffold for the design and synthesis of novel light-emitting materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs).
Design Principles for Light-Emitting Systems
The design of effective light-emitting systems based on this compound revolves around tuning its electronic and photophysical properties. The pyrimidine and pyridine (B92270) rings provide a rigid and planar core, which is beneficial for achieving high quantum yields and good charge transport characteristics. The bromine atom offers a convenient handle for introducing various substituents that can modulate the emission color, efficiency, and stability of the resulting material.
Key design principles include:
Extension of π-conjugation: Introducing aromatic or heteroaromatic groups at the 4-position via cross-coupling reactions can extend the π-conjugated system, leading to a red-shift in the emission wavelength.
Introduction of electron-donating and electron-withdrawing groups: The strategic placement of these groups can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and improving charge injection and transport.
Formation of metal complexes: The pyridyl group can coordinate with metal ions like iridium(III) or platinum(II) to form highly efficient phosphorescent emitters. These complexes can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%.
Integration into Organic Electronic Devices
The integration of materials derived from this compound into organic electronic devices, such as OLEDs, requires careful consideration of their material properties and device architecture. These materials can function as the emissive layer, host material, or electron-transporting layer in an OLED stack.
For use as an emissive material, the compound should exhibit high photoluminescence quantum yield in the solid state, good thermal stability, and appropriate energy levels for efficient charge injection from adjacent layers. When used as a host material, it should have a high triplet energy to effectively confine the excitons on the dopant emitter, preventing energy loss.
The processability of the material is also a critical factor. Solution-processability is often desired for low-cost manufacturing techniques like spin-coating and inkjet printing. The solubility of this compound derivatives can be tailored by introducing appropriate side chains.
Supramolecular Architectures
Supramolecular chemistry, the chemistry beyond the molecule, focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. This compound is an excellent building block for the construction of sophisticated supramolecular architectures due to its directional hydrogen bonding capabilities and potential for metal coordination.
Self-Assembly Processes
The pyridyl and pyrimidyl nitrogen atoms of this compound can act as hydrogen bond acceptors, while C-H groups on the aromatic rings can act as hydrogen bond donors. These interactions can drive the spontaneous self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. frontiersin.org The dynamic and reversible nature of these non-covalent bonds allows for the formation of highly ordered and often crystalline materials. frontiersin.org
Metal coordination provides another powerful tool for directing the self-assembly process. frontiersin.org The pyridyl group can coordinate to metal centers, leading to the formation of discrete metallomacrocycles or extended coordination polymers. frontiersin.org The geometry and coordination preference of the metal ion, combined with the shape and functionality of the organic ligand, dictate the final supramolecular architecture. frontiersin.org
Intermolecular Interactions in Solid State Materials
In the solid state, the packing of this compound molecules is governed by a variety of intermolecular interactions. These include:
π-π stacking: The aromatic pyrimidine and pyridine rings can engage in π-π stacking interactions, which play a significant role in stabilizing the crystal lattice and influencing the electronic properties of the material.
Halogen bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a nitrogen atom on an adjacent molecule.
Hydrogen bonding: As mentioned earlier, C-H···N and C-H···Br hydrogen bonds are crucial in directing the molecular packing. nih.gov
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 4-Bromo-6-(2-pyridyl)pyrimidine, providing detailed information about the hydrogen, carbon, and nitrogen atomic environments.
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule. The chemical shifts in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For the parent compound, 4-(2-pyridyl)pyrimidine, the pyrimidine (B1678525) proton H-2 is notably deshielded. researchgate.net The introduction of a bromine atom at position 4 of the pyrimidine ring is expected to further influence the chemical shifts of the remaining pyrimidine protons (H-2 and H-5) due to its electron-withdrawing inductive effect. The protons on the pyridyl ring will appear as a distinct set of signals, with their multiplicities revealing their coupling relationships. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing shifts for each carbon atom in the molecule. The carbon atom bonded to the bromine (C-4) would show a characteristic chemical shift, while the other carbons in both the pyrimidine and pyridine (B92270) rings would be identifiable based on their electronic environments and through the use of two-dimensional NMR experiments like HETCOR (Heteronuclear Correlation). researchgate.netresearchgate.net
¹⁵N NMR spectroscopy, although less common, offers direct insight into the electronic structure of the nitrogen atoms. nih.govipb.pt The distinct nitrogen environments—one in the pyridine ring and two in the pyrimidine ring—would give rise to separate signals. This technique is particularly powerful for distinguishing between isomers and confirming the location of substituents or protonation sites. nih.gov The chemical shifts of the nitrogen atoms are sensitive to hybridization and lone-pair electron availability.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Ring | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| H-2 | Pyrimidine | ~9.2 - 9.4 | Singlet (s) |
| H-5 | Pyrimidine | ~7.5 - 7.7 | Singlet (s) |
| H-3' | Pyridine | ~7.8 - 8.0 | Triplet (t) |
| H-4' | Pyridine | ~8.0 - 8.2 | Triplet (t) |
| H-5' | Pyridine | ~7.4 - 7.6 | Doublet of doublets (dd) |
| H-6' | Pyridine | ~8.7 - 8.9 | Doublet (d) |
Note: Predicted values are based on data for analogous compounds and known substituent effects. Actual values may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Ring | Predicted Chemical Shift (ppm) |
|---|---|---|
| C-2 | Pyrimidine | ~158 - 160 |
| C-4 | Pyrimidine | ~125 - 130 |
| C-5 | Pyrimidine | ~120 - 122 |
| C-6 | Pyrimidine | ~162 - 164 |
| C-2' | Pyridine | ~154 - 156 |
| C-3' | Pyridine | ~122 - 124 |
| C-4' | Pyridine | ~137 - 139 |
| C-5' | Pyridine | ~125 - 127 |
| C-6' | Pyridine | ~149 - 151 |
Note: Predicted values are based on data for analogous compounds and known substituent effects. Actual values may vary based on solvent and experimental conditions.
NMR spectroscopy is a powerful tool for studying protonation events. The nitrogen atoms in the pyridyl and pyrimidine rings are basic and can be protonated in acidic media. Monitoring the ¹H and ¹³C NMR spectra upon addition of acid would show significant downfield shifts (deshielding) for the nuclei near the protonation site. For example, quaternization or protonation at the N1 position of the pyrimidine ring causes a notable deshielding of the adjacent H-2 and H-6 protons. researchgate.net By observing which signals are most affected, the primary site of protonation can be determined.
Dynamic NMR (DNMR) spectroscopy can be employed to investigate conformational dynamics, such as restricted rotation around the single bond connecting the pyridine and pyrimidine rings. nih.gov If the rotational barrier is sufficiently high, separate signals for different conformers might be observed at low temperatures. As the temperature is increased, these signals would broaden, coalesce, and eventually sharpen into averaged signals. Line shape analysis of these temperature-dependent spectra can provide quantitative information about the energy barrier and the rate of the dynamic process. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound are expected to show several characteristic bands. These include:
Aromatic C-H stretching: Typically observed in the 3000–3100 cm⁻¹ region.
C=C and C=N stretching: These vibrations, originating from both the pyrimidine and pyridine rings, appear in the 1400–1600 cm⁻¹ range. nih.gov The specific frequencies can help to characterize the aromatic systems.
Ring breathing modes: These are collective vibrations of the entire ring system and are often strong in the Raman spectrum. For pyridine, a prominent ring breathing mode (ν₁) is observed around 1000 cm⁻¹. nih.gov Similar modes are expected for the pyrimidine ring. ijfans.org
C-H in-plane and out-of-plane bending: These occur at lower frequencies, typically in the 1000–1300 cm⁻¹ and 700–900 cm⁻¹ regions, respectively. The pattern of these bands can be indicative of the substitution pattern on the aromatic rings.
C-Br stretching: A vibration corresponding to the carbon-bromine bond stretch is expected at lower wavenumbers, generally in the 500–650 cm⁻¹ region.
Table 3: Principal Vibrational Modes for this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Typical Intensity (IR/Raman) |
|---|---|---|
| Aromatic C-H stretch | 3000 - 3100 | Medium/Strong |
| Ring C=N/C=C stretch | 1400 - 1600 | Strong/Strong |
| Ring Breathing | 990 - 1050 | Medium/Very Strong |
| C-H In-plane bend | 1000 - 1300 | Medium/Medium |
| C-H Out-of-plane bend | 700 - 900 | Strong/Weak |
| C-Br stretch | 500 - 650 | Medium/Strong |
While experimental spectra provide the frequencies and intensities of vibrational bands, their exact assignment to specific molecular motions can be complex due to the coupling of vibrations. nih.gov A Potential Energy Distribution (PED) analysis, based on quantum chemical calculations (e.g., Density Functional Theory, DFT), is used to overcome this challenge. researchgate.netnih.gov
The PED provides a quantitative breakdown of each normal vibrational mode in terms of contributions from a set of defined internal coordinates (e.g., bond stretches, angle bends, torsions). researchgate.net For example, a band around 1580 cm⁻¹ might be shown by PED analysis to be composed of 70% C=C stretching, 20% C=N stretching, and 10% C-H in-plane bending. This provides a much more rigorous and detailed assignment than simple group frequency correlations. researchgate.netnih.govresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would exhibit a distinctive molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as two peaks of nearly equal intensity (M⁺ and M+2), separated by two mass units. This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule. acs.org
Under electron ionization (EI), the molecule would likely fragment through pathways such as the loss of a bromine radical (•Br), loss of hydrogen cyanide (HCN) from either ring, or cleavage of the bond between the two heterocyclic rings. Analysis of these fragment ions helps to confirm the proposed structure. In softer ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be the base peak. uni.lu
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is a critical analytical method for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (molecular formula: C₉H₆BrN₃), HR-MS provides an exact mass measurement that can distinguish it from other compounds with the same nominal mass.
The presence of bromine is a key feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum for the molecular ion (M⁺) and its fragments, with two peaks of roughly equal intensity separated by two mass units (M and M+2).
The theoretically calculated monoisotopic mass for the [M+H]⁺ ion of this compound allows for precise identification. These calculated values are fundamental for confirming the compound's identity in an experimental setting.
Table 1: Calculated HR-MS Data for this compound (C₉H₆BrN₃)
| Ion Formula | Isotope | Calculated m/z |
|---|---|---|
| [C₉H₆⁷⁹BrN₃+H]⁺ | ⁷⁹Br | 235.9818 |
This interactive table provides the calculated high-resolution mass-to-charge ratios for the protonated molecular ions of this compound, accounting for the two major isotopes of bromine.
Fragmentation Pattern Analysis
The analysis of fragmentation patterns in mass spectrometry offers valuable insights into the molecular structure. When the molecular ion of this compound is subjected to ionization, it undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and serves as a fingerprint for the molecule's structure. nih.gov
The most common fragmentation processes for this compound are expected to involve the loss of the bromine atom and the cleavage of the bond connecting the pyrimidine and pyridine rings. The stability of the resulting fragment ions often dictates the most abundant peaks in the spectrum. uni.luacs.org
Key hypothesized fragmentation pathways include:
Loss of Bromine: The initial molecular ion [C₉H₆BrN₃]⁺ may lose a bromine radical (•Br) to form a stable [C₉H₆N₃]⁺ fragment.
Ring Cleavage: Fission of the C-C bond between the two heterocyclic rings can lead to the formation of pyridyl and bromopyrimidine cations.
Loss of HCN: Pyrimidine and pyridine rings can undergo characteristic fragmentation by losing molecules of hydrogen cyanide (HCN).
Table 2: Hypothesized Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure / Loss | m/z (for ⁷⁹Br) | Notes |
|---|---|---|---|
| [C₉H₆BrN₃]⁺ | Molecular Ion (M⁺) | 235 | Exhibits characteristic M/M+2 isotopic pattern. |
| [C₉H₆N₃]⁺ | [M-Br]⁺ | 156 | Loss of a bromine atom. |
| [C₅H₄N]⁺ | Pyridyl cation | 78 | Cleavage of the inter-ring C-C bond. |
This interactive table outlines the major expected fragments of this compound upon mass spectrometric analysis.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the spectrum is characterized by absorption bands that arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones.
Electronic Transitions and Chromophore Analysis
The UV-Vis spectrum of this compound is expected to be dominated by contributions from its two constituent aromatic rings, which act as chromophores. The primary electronic transitions observed are π→π* and n→π*.
π→π Transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are characteristic of the conjugated π-systems of the pyridine and pyrimidine rings.
n→π Transitions:* These lower-intensity absorptions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen atom, to an antibonding π* orbital.
The conjugation between the pyridyl and pyrimidine rings creates an extended chromophore, which generally results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual, unsubstituted rings. The solvent used for analysis can also influence the position and intensity of these absorption bands.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π→π* | π → π* | 200-300 nm | High |
This interactive table summarizes the principal electronic transitions anticipated in the UV-Vis spectrum of this compound.
pH-Dependent Absorption Studies
The UV-Vis absorption spectrum of this compound is expected to show significant dependence on the pH of the solution. nih.gov This is because the nitrogen atoms in both the pyridine and pyrimidine rings are basic and can be protonated in acidic media.
Protonation alters the electronic structure of the molecule, which in turn affects the energy of the electronic transitions.
Effect on n→π Transitions:* In acidic solutions, the lone pair electrons on the nitrogen atoms are involved in bonding with a proton. This stabilizes the n-orbital, increasing the energy gap for the n→π* transition. Consequently, a hypsochromic (blue) shift is typically observed, and the n→π* band may even disappear as the non-bonding electrons are no longer available for excitation. researchgate.net
Effect on π→π Transitions:* The effect of protonation on π→π* transitions is also significant. The protonation of a ring nitrogen atom alters the electron density and conjugation within the aromatic system, leading to shifts in the absorption maxima.
By monitoring the changes in the absorption spectrum as a function of pH, it is possible to determine the pKa values associated with the protonation of the heterocyclic nitrogen atoms. nih.gov These studies provide valuable information about the electronic properties and acid-base behavior of the molecule. A typical study would reveal isosbestic points, which indicate a clear equilibrium between the neutral and protonated forms of the compound.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting molecular properties.
Geometry Optimization and Molecular Conformations
The initial step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. This process determines key parameters such as bond lengths, bond angles, and dihedral angles. For 4-Bromo-6-(2-pyridyl)pyrimidine , no published studies were found that provide a data table of these optimized geometrical parameters. Such a table would be crucial for understanding the spatial relationship between the pyrimidine (B1678525) ring, the bromo substituent, and the pyridyl group.
Vibrational Spectra Prediction and Analysis
Following geometry optimization, the vibrational frequencies of the molecule can be calculated. These theoretical spectra are invaluable for interpreting experimental infrared (IR) and Raman spectra, as they allow for the assignment of specific vibrational modes to the observed spectral bands. Without dedicated computational studies on This compound , a table of its predicted vibrational frequencies and their corresponding assignments is not available.
Electronic Structure Analysis
The electronic structure of a molecule governs its chemical reactivity, spectroscopic properties, and intermolecular interactions.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distributions
The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. Regrettably, no specific values or visual representations of the HOMO and LUMO distributions for This compound have been published.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map illustrates the charge distribution within a molecule and is used to predict sites for electrophilic and nucleophilic attack. The red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), while blue regions represent positive potential (electron-poor). A visual MEP map for This compound would provide significant insights into its reactive behavior, but such a map is not present in the available literature.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding within a molecule, including charge transfer interactions and hyperconjugative effects. This analysis can quantify the delocalization of electron density between filled and empty orbitals, offering a deeper understanding of the molecule's stability and electronic structure. Specific NBO analysis data for This compound could not be sourced from existing publications.
Reactivity Descriptors and Electronic Relationship
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for examining the electronic structure and predicting the reactivity of molecules like this compound. researchgate.netrsc.org Reactivity descriptors derived from the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for this analysis.
The distribution of these frontier orbitals and the resulting electrostatic potential surface dictate how the molecule interacts with other chemical species. For pyridylpyrimidine systems, the nitrogen atoms of the pyrimidine ring generally enhance its electron-accepting (π-deficient) character. osf.io The electronic properties and reactivity can be understood by analyzing the energy difference between HOMO and LUMO orbitals, which relates to the molecule's ability to donate or accept electrons. researchgate.net
Prediction of Reaction Sites
The prediction of reaction sites in this compound is guided by the interplay of its constituent functional groups. The molecule possesses several potential centers for chemical reactions: the nitrogen atoms of both the pyrimidine and pyridine (B92270) rings, and the carbon atom bonded to the bromine atom.
Nitrogen Atoms: The lone pairs of electrons on the nitrogen atoms of the pyrimidine and pyridine rings make them nucleophilic centers and potential sites for protonation or coordination to metal ions. osf.io
Carbon-Bromine Bond: The carbon atom attached to the bromine is electrophilic and represents a primary site for nucleophilic substitution or, more commonly, for transition-metal-catalyzed cross-coupling reactions. The carbon-halogen bond strength is a key factor, and C-Br bonds are generally weaker and more susceptible to oxidative addition in catalytic cycles than C-Cl or C-F bonds, making them ideal handles for synthesis. illinois.edu
Aromatic Rings: The π-systems of the pyrimidine and pyridine rings can participate in electrophilic or nucleophilic aromatic substitution reactions, although the π-deficient nature of these rings generally favors nucleophilic attack, particularly when activated by other substituents.
DFT calculations on related pyrimidine derivatives help in visualizing these properties. The Molecular Electrostatic Potential (MEP) map, for instance, would likely show negative potential (red/yellow) around the nitrogen atoms, indicating their nucleophilicity, and positive potential (blue) near the hydrogen atoms and the C-Br bond region, indicating electrophilic character.
Table 1: Predicted Reactivity Sites and Descriptors for this compound (Note: This table is illustrative, based on theoretical principles and data from analogous compounds, as specific DFT data for the title compound is not available in the cited literature.)
| Site | Predicted Reactivity Type | Governing Factor | Relevant Descriptor |
|---|---|---|---|
| Pyrimidine Nitrogens | Nucleophilic / Basic / Metal Coordination | Lone Pair Availability | Negative Electrostatic Potential |
| Pyridine Nitrogen | Nucleophilic / Basic / Metal Coordination | Lone Pair Availability | Negative Electrostatic Potential |
| Carbon at Position 4 (C-Br) | Electrophilic | Polarity of C-Br Bond | Positive Partial Charge, LUMO contribution |
| Pyrimidine/Pyridine Rings | Nucleophilic Aromatic Substitution | π-deficient nature | LUMO distribution over rings |
Energetic Considerations of Reaction Pathways
Aryl bromides are exceptionally useful substrates in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. illinois.edumdpi.com This reaction forms a carbon-carbon bond between the aryl halide and an organoboron compound.
The catalytic cycle for the Suzuki-Miyaura reaction of this compound would involve three key steps:
Oxidative Addition: The initial and often rate-determining step involves the insertion of the palladium(0) catalyst into the carbon-bromine bond. The bond dissociation energy (BDE) of the C-Br bond is a critical factor; aryl bromides are frequently used because this step is more kinetically favorable than with aryl chlorides. illinois.edunih.gov
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center, replacing the bromide. This step typically requires a base to activate the boronic acid. nih.gov
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic fragments are eliminated from the palladium center, which is regenerated in its Pd(0) state to continue the catalytic cycle. nih.gov
DFT calculations on the Suzuki-Miyaura coupling of bromobenzene (B47551) have shown that the transmetalation step can be the rate-determining step with a significant activation energy barrier. nih.gov For substituted bromopyrimidines, the electronic nature of the pyrimidine ring and any substituents will influence the energetics of each step in the cycle. mdpi.com The electron-withdrawing pyrimidine ring can facilitate the initial oxidative addition step. osf.io
Photophysical Property Predictions
The photophysical properties of a molecule describe its interaction with light, including absorption, emission (fluorescence and phosphorescence), and non-radiative decay processes. For this compound, these properties are governed by the nature of its electronic transitions. wikipedia.org The presence of conjugated π-systems in the pyridine and pyrimidine rings, along with non-bonding electrons on the nitrogen atoms, allows for π → π* and n → π* transitions. libretexts.orgyoutube.com
Excited State Calculations
Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the energies and characteristics of electronic excited states. These calculations can determine the vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum, and the nature of the transitions (e.g., π → π* or n → π*).
For this compound, the lowest energy electronic transitions are expected to be of π → π* and n → π* character.
π → π transitions:* These involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital and are typically intense. In this molecule, they would involve the conjugated system spanning both aromatic rings.
n → π transitions:* These involve exciting a non-bonding electron from a nitrogen lone pair into an antibonding π* orbital. These transitions are generally weaker than π → π* transitions. libretexts.org
The calculations would reveal the energies of the lowest singlet (S₁) and triplet (T₁) excited states. The energy gap between the ground state (S₀) and S₁ corresponds to the lowest energy absorption, while the difference in energy between S₁ and T₁ (ΔE_ST) is a critical parameter for predicting luminescence behavior.
Fluorescence and Phosphorescence Characteristics
Following absorption of light and promotion to an excited singlet state (S₁), the molecule can return to the ground state via several pathways:
Fluorescence: Radiative decay from S₁ to S₀. This process is spin-allowed and typically occurs on a nanosecond timescale. The emitted light is of lower energy (longer wavelength) than the absorbed light. For related pyrimidine derivatives, fluorescence is often observed in the blue to green region of the spectrum. osf.ionih.gov
Intersystem Crossing (ISC): A non-radiative transition from the S₁ state to a triplet state (T₁). This process is formally spin-forbidden but can be facilitated by spin-orbit coupling. wikipedia.org The presence of a heavy atom like bromine in the structure is known to significantly enhance spin-orbit coupling, thereby increasing the rate of ISC. youtube.com This "heavy-atom effect" suggests that this compound may have an efficient pathway to populate the triplet state.
Phosphorescence: Radiative decay from the T₁ state to the S₀ ground state. This transition is also spin-forbidden and is therefore much slower than fluorescence, with lifetimes ranging from microseconds to seconds. wikipedia.org Due to the enhanced ISC expected from the bromine atom, phosphorescence could be a competing or even dominant emission process for this molecule.
Reverse Intersystem Crossing (RISC): In some molecules, particularly those with a very small singlet-triplet energy gap (ΔE_ST), the T₁ state can be thermally repopulated back to the S₁ state, leading to delayed fluorescence. nih.gov
Table 2: Predicted Photophysical Characteristics of this compound (Note: This table is illustrative, based on theoretical principles and data from analogous compounds, as specific experimental data for the title compound is not available in the cited literature.)
| Property | Predicted Characteristic | Underlying Principle |
|---|---|---|
| Absorption (λ_max) | UV-A region (~300-350 nm) | π → π* and n → π* transitions of the pyridyl-pyrimidine chromophore. wikipedia.org |
| Fluorescence | Potentially weak, blue-green emission | Radiative S₁→S₀ decay, likely quenched by the heavy Br atom. nih.govyoutube.com |
| Intersystem Crossing (ISC) | Expected to be efficient | Enhanced spin-orbit coupling due to the heavy-atom effect of bromine. wikipedia.org |
| Phosphorescence | May be observable | Radiative T₁→S₀ decay, favored by efficient ISC. |
| Singlet-Triplet Gap (ΔE_ST) | Moderate | Determines the relative energies of fluorescence and phosphorescence and the possibility of RISC. nih.gov |
Crystallographic Studies
Single Crystal X-ray Diffraction of 4-Bromo-6-(2-pyridyl)pyrimidine and its Analogues
For instance, the crystal structure of 2-bromo-6-hydrazinylpyridine (B1342697) reveals an orthorhombic crystal system with the space group P2₁2₁2₁, where two crystallographically independent molecules with different conformations are present in the asymmetric unit. nih.gov This highlights the potential for conformational polymorphism in pyridyl-pyrimidine systems.
Crystallographic data for analogous compounds often show that the molecular packing is stabilized by a combination of hydrogen bonds, halogen bonds, and π–π stacking interactions. nih.govnih.gov
Table 1: Crystallographic Data for an Analogue: 2-Bromo-6-hydrazinylpyridine
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.3456 (4) |
| b (Å) | 11.2345 (9) |
| c (Å) | 22.789 (2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1368.9 (2) |
| Z | 8 |
Source: Adapted from crystallographic data of 2-bromo-6-hydrazinylpyridine. nih.gov
Molecular Conformation and Torsion Angles
The molecular conformation of this compound is expected to be primarily defined by the torsion angle between the pyridyl and pyrimidine (B1678525) rings. In many similar bi-aromatic systems, a certain degree of non-planarity is observed due to steric hindrance between the ortho-hydrogens of the two rings. However, the desire to maximize π-conjugation can favor a more planar conformation.
In related structures, the torsion angles between aromatic rings can vary. For example, in the crystal structure of 2-bromo-6-hydrazinylpyridine, the two independent molecules exhibit different conformations, indicating rotational flexibility around the C-C bond connecting the pyridine (B92270) ring to the substituent. nih.gov The planarity of the pyridyl and pyrimidine rings themselves is generally maintained.
Crystal Packing and Supramolecular Assembly
The crystal packing and supramolecular assembly of this compound will be dictated by a variety of intermolecular interactions. Based on studies of analogous compounds, it is anticipated that the molecules will assemble into extended one-, two-, or three-dimensional networks. nih.gov The interplay between hydrogen bonds, halogen bonds, and π-π stacking interactions will be crucial in determining the final packing arrangement. nih.govrsc.org The formation of specific supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions, is a key feature in the crystal engineering of such compounds. nih.gov
Intermolecular Interactions in the Solid State
Hydrogen Bonding Networks
Although this compound itself does not possess strong hydrogen bond donors, the nitrogen atoms of the pyridyl and pyrimidine rings can act as hydrogen bond acceptors. In the presence of suitable donor molecules, such as co-formers with -OH or -NH groups, extensive hydrogen bonding networks can be formed. nih.gov
In the absence of strong donors, weak C—H···N hydrogen bonds may play a role in the crystal packing. Studies on related heterocyclic compounds have shown the importance of such weak interactions in stabilizing the crystal lattice.
Halogen Bonding Interactions
The bromine atom in this compound is a key feature that can lead to the formation of halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as a nitrogen atom of a neighboring molecule. acs.orgprinceton.edu
The strength and directionality of halogen bonds make them a powerful tool in crystal engineering. princeton.edu In the solid state of this compound, Br···N halogen bonds are highly probable, where the bromine atom of one molecule interacts with a nitrogen atom of the pyridyl or pyrimidine ring of an adjacent molecule. These interactions are characterized by distances shorter than the sum of the van der Waals radii of the interacting atoms and a nearly linear C—Br···N angle. acs.org The formation of such bonds can lead to the assembly of molecules into chains or more complex networks. nih.gov
Table 2: Typical Halogen Bond Geometries
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
|---|---|---|---|---|
| Br···N | C-Br | N | < 3.5 | ~160-180 |
Source: Generalized from studies on halogen bonding. acs.orgprinceton.edu
π-π Stacking Interactions
In many heterocyclic crystal structures, a parallel-displaced or offset face-to-face stacking arrangement is observed. chemrxiv.org This geometry is often more favorable than a perfect face-to-face overlap as it minimizes electrostatic repulsion. The inter-planar distance in such stacks is typically in the range of 3.3 to 3.8 Å. These interactions can lead to the formation of one-dimensional columns or stacks of molecules within the crystal lattice. nih.gov The interplay of π-π stacking with other intermolecular forces like hydrogen and halogen bonds creates a robust and well-defined three-dimensional architecture. nih.govmdpi.com
Structural Characterization of Metal Complexes
Coordination Geometry Around Metal Centers
Information regarding the coordination number, geometry (e.g., octahedral, tetrahedral, square planar), and bond lengths and angles between metal ions and the donor atoms of the this compound ligand is not available.
Ligand Conformation Upon Coordination
Details on the planarity of the pyrimidine and pyridine rings, the dihedral angle between them, and any significant changes in the ligand's conformation upon binding to a metal center are currently unknown.
Without experimental crystallographic data, any discussion of these structural parameters would be purely speculative and would not adhere to the required standards of a scientifically accurate article. Further research, including the successful synthesis and crystallographic analysis of metal complexes of this compound, is necessary to provide the information requested.
Photophysical Properties of 4 Bromo 6 2 Pyridyl Pyrimidine and Its Derivatives
Absorption and Emission Characteristics
The absorption and emission properties of 4-Bromo-6-(2-pyridyl)pyrimidine are dictated by the electronic transitions within its aromatic system. These are influenced by the constituent pyrimidine (B1678525) and pyridine (B92270) rings, as well as the bromine substituent.
UV-Vis Absorption Spectra and Electronic Transitions
The ultraviolet-visible (UV-Vis) absorption spectrum of pyrimidine-based molecules is characterized by transitions to excited singlet states (Sn). For the parent pyrimidine, these are typically π → π* and n → π* transitions. The introduction of a pyridyl and a bromo substituent to the pyrimidine core in this compound is expected to modulate these transitions significantly.
The pyridyl group, being an aromatic heterocycle itself, contributes to the extent of the π-conjugated system. This generally leads to a red-shift (bathochromic shift) of the π → π* absorption bands compared to the unsubstituted pyrimidine. The nitrogen atom in the pyridine ring also introduces n → π* transitions. In related 2,4-bis(2'-hydroxyphenyl)pyrimidines, the absorption maxima are observed in the violet-blue region of the spectrum. acs.org The protonation of the pyrimidine ring in these compounds leads to a red-shifted absorption band due to the enhanced electron-withdrawing character of the pyrimidine ring, which increases the intramolecular charge transfer (ICT). acs.org
The electronic transitions in substituted pyrimidines can be complex. For instance, in 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine and its derivatives, the highest occupied molecular orbital (HOMO) is generally located over the biphenyl (B1667301) and pyrimidine rings, while the lowest unoccupied molecular orbital (LUMO) is often found on the 4,6-dichloropyrimidine (B16783) ring. mdpi.com This spatial separation of HOMO and LUMO is characteristic of push-pull systems and influences the energy of the electronic transitions. In the case of this compound, a similar charge transfer character in its electronic transitions can be anticipated.
A summary of typical UV-Vis absorption data for related pyrimidine derivatives is presented in Table 1.
| Compound/Derivative | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Reference |
| 2,4,6-trichloropyrimidine | Toluene | - | - | nih.gov |
| 6-arylvinyl-2,4-bis(2'-hydroxyphenyl)pyrimidines | CH2Cl2 | 350-450 | Not Specified | acs.org |
| Pyrimidine (6-4) pyrimidone photoadducts | - | - | - | nih.gov |
Fluorescence and Phosphorescence Spectroscopy
The emission properties of pyrimidine derivatives, including fluorescence and phosphorescence, are highly sensitive to their substitution pattern and environment.
Fluorescence: Many pyrimidine derivatives are known to be fluorescent. researchgate.net The fluorescence quantum yield and emission wavelength can be tuned by introducing different substituents. For example, pyrimidine derivatives with electron-donating groups often exhibit strong fluorescence. acs.org In the case of 6-arylvinyl-2,4-bis(2'-hydroxyphenyl)pyrimidines, while the neutral species are non-emissive, their protonated forms show significant fluorescence, with emission colors spanning the visible spectrum from blue to red depending on the aryl substituent. acs.org This highlights the potential for this compound to exhibit tunable fluorescence upon protonation or coordination to a metal center. The fluorescence of pyrimidine (6-4) pyrimidone photoadducts is also well-documented, with quantum yields depending on the specific bases involved. nih.gov
Phosphorescence: The presence of a heavy atom like bromine is known to enhance spin-orbit coupling, which can facilitate intersystem crossing from the singlet excited state to the triplet state, potentially leading to phosphorescence. nih.gov Therefore, this compound is a candidate for exhibiting phosphorescence, particularly at low temperatures in a rigid matrix. nih.gov Studies on bromine-substituted fluorene (B118485) derivatives have shown that strong Br···Br interactions can promote intersystem crossing and lead to efficient room-temperature phosphorescence. nih.gov While direct data for this compound is not available, the phosphorescence of various pyrimidine derivatives has been observed at 77 K. nih.gov A carbazole-pyrimidine conjugate has been reported to exhibit tunable phosphorescence-fluorescence dual emission. rsc.org
Representative emission data for related compounds are shown in Table 2.
| Compound/Derivative | Emission Type | λem (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| Protonated 6-arylvinyl-2,4-bis(2'-hydroxyphenyl)pyrimidines | Fluorescence | 450-650 | Up to 0.61 | Not Specified | acs.org |
| Guanosine-5'-monophosphate (in EG-H2O, pH 6-7) | Phosphorescence | - | 0.095 | ~0.3 s to 3 s | nih.gov |
| Bromine-substituted fluorene derivatives | Phosphorescence | - | Up to 4.56% | Not Specified | nih.gov |
Influence of Substituents on Photophysical Behavior
The bromine atom and the pyridyl moiety are expected to exert distinct and significant effects on the photophysical properties of the pyrimidine core.
Effect of Bromine Atom
The bromine atom influences the photophysical properties of this compound in several ways:
Heavy-Atom Effect: As mentioned, the primary influence of the bromine atom is the heavy-atom effect, which increases the rate of intersystem crossing. This can lead to a decrease in fluorescence quantum yield and an increase in the phosphorescence quantum yield. This effect has been clearly demonstrated in various organic molecules. nih.gov
Inductive and Mesomeric Effects: Bromine is an electronegative atom and thus exerts a -I (electron-withdrawing) inductive effect. It also has lone pairs of electrons that can participate in +M (electron-donating) mesomeric effects. These electronic effects can alter the energy levels of the HOMO and LUMO, thereby shifting the absorption and emission wavelengths. In some systems, halogen substitution leads to a red-shift in the absorption spectra.
Steric Effects: The steric bulk of the bromine atom can influence the planarity of the molecule, which in turn can affect the extent of π-conjugation and, consequently, the photophysical properties.
Role of the Pyridyl Moiety
The 2-pyridyl substituent also plays a crucial role in determining the photophysical characteristics of the molecule:
Extended Conjugation: The pyridyl ring extends the π-conjugated system of the pyrimidine ring, which typically results in a bathochromic shift of the absorption and emission bands. acs.org
Electron-Withdrawing Nature: The nitrogen atom in the pyridine ring makes it an electron-withdrawing group, which can contribute to the formation of an intramolecular charge transfer (ICT) state upon excitation. This ICT character can lead to solvatochromism, where the emission wavelength is sensitive to the polarity of the solvent. acs.org
Coordination Site: The nitrogen atom of the pyridyl group can act as a Lewis base, allowing the molecule to coordinate to metal ions. Such coordination can significantly perturb the electronic structure and, therefore, the photophysical properties, often leading to changes in emission intensity and wavelength. This property makes such compounds useful as sensors or in the construction of luminescent metal complexes. nih.gov
pH Sensitivity: The basicity of the pyridyl nitrogen means that its protonation state is pH-dependent. Protonation can dramatically alter the electronic properties and, as a result, the absorption and emission spectra, making the compound a potential pH-sensitive fluorescent probe. acs.org
Energy Transfer Processes (Theoretical and Experimental)
Energy transfer processes, such as Förster Resonance Energy Transfer (FRET) and Dexter energy transfer, are important in multi-chromophoric systems. In the context of this compound, energy transfer could occur in several scenarios:
Intramolecular Energy Transfer: If the molecule is further substituted with other chromophores, intramolecular energy transfer could occur between the this compound core and the attached group. The efficiency of such a process would depend on the spectral overlap between the donor's emission and the acceptor's absorption, as well as their relative orientation and distance.
Intermolecular Energy Transfer: In concentrated solutions or in the solid state, intermolecular energy transfer between two or more this compound molecules can occur.
Energy Transfer in Metal Complexes: If this compound acts as a ligand in a metal complex, energy transfer can occur between the ligand-centered excited states and the metal-centered d-d or f-f excited states, or vice versa. This is a common mechanism for the sensitization of lanthanide luminescence.
While no specific experimental or theoretical studies on energy transfer processes involving this compound have been found, studies on related systems provide insights. For instance, fluorescence resonance energy transfer (FRET) has been used to study the binding of a pyrimidine derivative to human serum albumin, with a calculated binding distance of 2.25 nm. acs.org Theoretical studies, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, are powerful tools for predicting the electronic structure and excited state properties of such molecules, which are fundamental to understanding and predicting energy transfer processes. mdpi.com
Future Research Directions
Development of Novel Synthetic Methodologies
The synthesis of 4-Bromo-6-(2-pyridyl)pyrimidine and its derivatives is an area ripe for innovation. Future research will likely prioritize the development of more efficient, atom-economical, and environmentally benign synthetic strategies to overcome the limitations of current multi-step procedures.
A significant area of focus will be the advancement of C-H bond activation techniques. Direct arylation or heteroarylation of a pyrimidine (B1678525) core by activating a C-H bond would streamline synthesis, reduce waste from pre-functionalized starting materials, and align with the principles of green chemistry. Another promising frontier is the application of photoredox catalysis, which uses visible light to initiate reactions under mild conditions, offering a sustainable alternative to traditional methods that may require harsh reagents or high temperatures.
Furthermore, the development of novel catalytic systems is crucial. While palladium catalysts are effective for cross-coupling reactions, research into catalysts based on more abundant and less toxic metals like copper or nickel is gaining traction. For instance, copper-catalyzed tandem reactions have been used to create novel sulfonamide pyrimidine derivatives with high yields. mdpi.com The exploration of multi-component reactions (MCRs), where three or more reactants combine in a single step, also presents an opportunity to construct complex pyrimidine-containing molecules with high efficiency. researchgate.net
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| C-H Activation | Increased atom economy, fewer synthetic steps, reduced waste. | Development of selective and efficient catalysts for direct C-H functionalization. |
| Photoredox Catalysis | Mild reaction conditions, use of sustainable energy sources (light). | Design of new photosensitizers and expansion of reaction scope. |
| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity compared to precious metals. | Optimization of reaction conditions for copper, nickel, or iron catalysts. |
| Multi-Component Reactions (MCRs) | High efficiency, rapid generation of molecular complexity. | Discovery of new MCRs for the synthesis of diverse pyrimidine libraries. |
Exploration of Advanced Coordination Chemistry
The bidentate N,N-chelating nature of the 2-pyridylpyrimidine scaffold makes it an excellent ligand for forming stable complexes with a wide array of metal ions. Future research in this area will delve into more complex and functional coordination chemistry.
A key direction is the synthesis and characterization of heterometallic complexes, where the ligand bridges two or more different metal centers. These systems can exhibit unique electronic, magnetic, or catalytic properties arising from the synergistic interaction between the different metals. Such complexes could find applications in cooperative catalysis or as advanced materials with tunable properties.
Another area of interest is the investigation of the ligand's coordination with lanthanide and actinide elements. The resulting complexes are expected to display interesting photoluminescent and magnetic properties, making them candidates for applications in bio-imaging, sensors, and single-molecule magnets. The influence of the bromine substituent on the photophysical properties of these complexes, particularly through the heavy-atom effect, warrants deeper investigation as it can enhance phosphorescence.
Expansion into Emerging Material Science Applications
The inherent properties of this compound make it a valuable component for the creation of advanced functional materials. Future work will focus on integrating this molecule into cutting-edge material science applications.
One of the most promising areas is the development of novel emissive materials for Organic Light-Emitting Diodes (OLEDs) . By forming complexes with heavy metals like iridium(III) or platinum(II), the ligand can be a key component in phosphorescent emitters. The pyridylpyrimidine core can be systematically modified to tune the emission color, efficiency, and stability of the resulting OLED devices. The bromine atom offers a convenient handle for further functionalization to fine-tune these properties.
There is also significant potential for its use in the construction of Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs) . The defined coordination vectors of the ligand can direct the assembly of highly ordered, porous structures. These materials could be designed for applications in gas storage and separation, heterogeneous catalysis, and chemical sensing. The bromine atom can be used for post-synthetic modification to introduce additional functionality within the pores of the framework.
Deeper Mechanistic Understanding through Advanced Computational Techniques
To guide the rational design of new synthetic methods and materials, a deeper mechanistic understanding is essential. Advanced computational techniques, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be indispensable tools in future research.
Computational modeling can provide detailed insights into reaction pathways for novel synthetic methodologies, such as C-H activation or photocatalytic cycles. acs.org By calculating transition state energies and reaction profiles, researchers can optimize reaction conditions and predict the outcomes of new transformations. acs.org For example, DFT calculations have been employed to study the synthesis of pyrimidines from β-enaminones, providing valuable data on their molecular structures. mdpi.com
In the realm of material science, TD-DFT calculations can predict the photophysical properties of new coordination complexes. acs.org This includes modeling absorption and emission spectra, determining the nature of electronic transitions, and estimating quantum yields. Such in-silico screening can accelerate the discovery of promising candidates for OLEDs and other optoelectronic applications by prioritizing synthetic efforts on the most promising molecules. Furthermore, computational studies can elucidate the nature and strength of intermolecular interactions, such as halogen bonding and π-stacking, which govern the solid-state packing and ultimately the bulk properties of materials derived from this compound.
Q & A
What synthetic strategies are recommended for preparing 4-Bromo-6-(2-pyridyl)pyrimidine in academic research?
Answer:
The synthesis of this compound typically involves cross-coupling reactions or condensation methods. For example:
- Palladium/Nickel-Catalyzed Cross-Coupling: Brominated pyrimidine intermediates (e.g., 2-bromopyrimidine derivatives, as in and ) can undergo Suzuki-Miyaura coupling with pyridyl boronic acids to introduce the 2-pyridyl group. Nickel catalysts, such as those used in bipyridine synthesis ( ), may optimize yields.
- Condensation Reactions: Trisformylaminomethane and substituted acetylpyridines, as described for analogous 4-pyridylpyrimidines (), can be adapted. Acidic conditions (e.g., p-toluenesulfonic acid) facilitate cyclization.
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., pyridyl protons at δ 7.5–8.5 ppm, bromine-induced deshielding) .
- X-ray Crystallography: Resolves bond lengths/angles (e.g., C–Br ≈ 1.89 Å, pyridyl N–C distances ~1.34 Å; see for analogous structures) .
- Quantum Chemical Calculations: DFT studies (e.g., Gaussian software) predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .
How does the bromine substituent influence the coordination chemistry of this compound with transition metals?
Answer:
The bromine atom acts as a σ-donor and weak π-acceptor, altering ligand field strength and metal-ligand bond stability. For example:
- In Fe(II) coordination polymers (), bromine’s electron-withdrawing effect reduces electron density at the pyridyl N, weakening metal binding.
- Comparative studies with non-brominated analogs (e.g., 2,6-bis(2-pyridyl)pyrimidine) show bromine lowers redox potentials in electrochemical applications .
What safety protocols are essential when handling this compound?
Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ).
- Ventilation: Use fume hoods for weighing/reacting; brominated compounds may release toxic vapors (e.g., HBr) .
- Waste Disposal: Segregate halogenated waste for incineration by licensed facilities ( ).
How can computational methods resolve contradictions in reaction mechanisms involving this compound?
Answer:
- DFT Calculations: Model transition states to compare competing pathways (e.g., SNAr vs. oxidative addition in cross-couplings). ’s quantum studies on pyrimidine analogs validate computational protocols .
- Kinetic Isotope Effects (KIEs): Experimentally validate computational predictions (e.g., deuterated substrates to probe rate-determining steps).
What challenges arise in optimizing coupling reactions for this compound derivatives?
Answer:
- Catalyst Poisoning: Bromine may deactivate Pd/Ni catalysts; ligand screening (e.g., XPhos, BINAP) mitigates this ( ).
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility but may promote side reactions (e.g., hydrolysis).
- Temperature Control: Elevated temperatures (>100°C) risk decomposition; microwave-assisted synthesis improves efficiency .
How does steric hindrance from the pyridyl group affect substitution reactions at the 4-bromo position?
Answer:
- Steric Effects: The 2-pyridyl group at C6 creates steric bulk, slowing nucleophilic substitution at C4. Kinetic studies (e.g., Hammett plots) quantify this .
- Electronic Effects: Pyridyl’s electron-withdrawing nature polarizes the C–Br bond, enhancing SNAr reactivity with strong nucleophiles (e.g., amines) .
What purification strategies are effective for isolating this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
